molecular formula C15H18N4O B7645882 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide

2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide

Cat. No. B7645882
M. Wt: 270.33 g/mol
InChI Key: DAOJEQLQWZKXBS-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide, also known as DEPC or Diethylpyrimidinone, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DEPC has been used in various studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide involves its interaction with RNA. This compound reacts with the imidazole groups of histidine residues in RNAse, resulting in the inhibition of RNAse activity. This inhibition occurs through the modification of the active site of RNAse, preventing it from cleaving RNA. This compound has also been shown to modify the structure of RNA, leading to changes in its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide in lab experiments is its ability to inhibit RNAse activity, making it a useful tool for RNA manipulation studies. Additionally, this compound is relatively easy to synthesize and can be easily scaled up for large-scale production. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide. One area of research could be investigating its potential anti-cancer properties and developing it as a cancer treatment. Another area of research could be investigating its potential as a treatment for inflammatory diseases or neurological disorders. Additionally, further research could be done to investigate the mechanism of action of this compound and its effects on RNA structure and function.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various studies to investigate its mechanism of action and physiological effects. This compound has potential applications in cancer treatment, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide can be synthesized by reacting 2,6-diaminopyrimidine with diethyl oxalate in the presence of a base such as sodium or potassium hydroxide. The reaction results in the formation of this compound as a yellow crystalline solid, which can be purified by recrystallization. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit RNAse activity, making it a useful tool for RNA manipulation studies. This compound has also been used in studies investigating the role of RNA in various biological processes. Additionally, this compound has been used as a fluorescent probe for the detection of nucleic acids.

properties

IUPAC Name

2-(diethylamino)-6-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-19(4-2)15-17-12(10-13(18-15)14(16)20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOJEQLQWZKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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